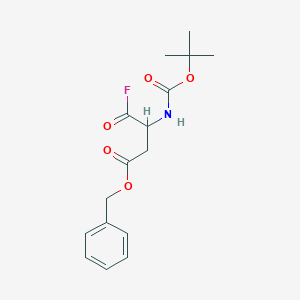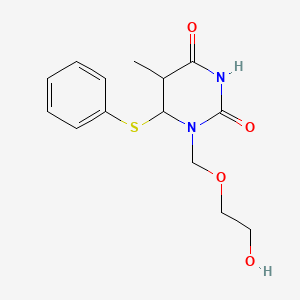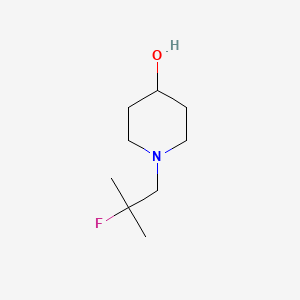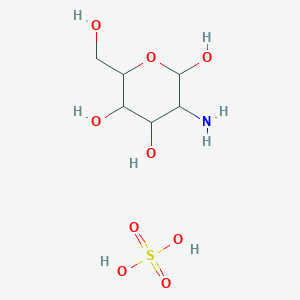
benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a benzyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide analogs and other biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it useful for sequential synthesis steps. The fluorine atom can influence the compound’s reactivity and stability, often enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (S)-3-amino-4-fluoro-4-oxobutanoate: Lacks the Boc protecting group.
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-hydroxy-4-oxobutanoate: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthesis, while the fluorine atom can enhance biological activity and metabolic stability.
This compound’s combination of functional groups makes it a versatile and valuable tool in organic synthesis and scientific research.
Propriétés
Numéro CAS |
1822817-66-2 |
|---|---|
Formule moléculaire |
C16H20FNO5 |
Poids moléculaire |
325.33 g/mol |
Nom IUPAC |
benzyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21) |
Clé InChI |
JGAYWOLCVLNHQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)

![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)


![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
